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molecular formula C7H7BrN2O2 B595954 5-Bromo-2-ethylpyrimidine-4-carboxylic acid CAS No. 1235450-86-8

5-Bromo-2-ethylpyrimidine-4-carboxylic acid

Cat. No. B595954
M. Wt: 231.049
InChI Key: FTBWYCGHGSATOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367663B2

Procedure details

A mixture of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid (5.6 g, 24.3 mmol) in xylene (50 mL) was refluxed for 2 h. After cooling, the mixture was applied directly to a silica column, which was eluted with petroleum ether, then ethyl acetate in petroleum ether (5%) to give compound 0601-121 (1.7 g, 38%) as a yellow liquid. 1H NMR (400 MHz, DMSO-d6): 1.26 (t, J=7.6 Hz, 3H), 2.87 (q, J=7.6 Hz, 2H), 8.90 (s, 2H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](C(O)=O)=[N:4][C:5]([CH2:8][CH3:9])=[N:6][CH:7]=1>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH2:8][CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)CC)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
was eluted with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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